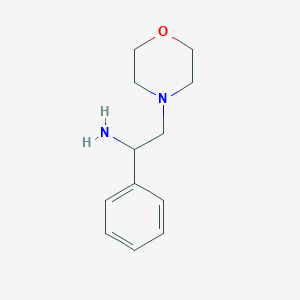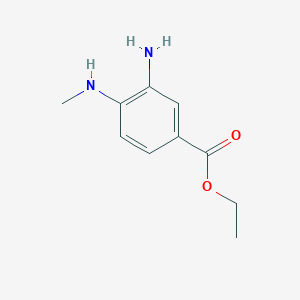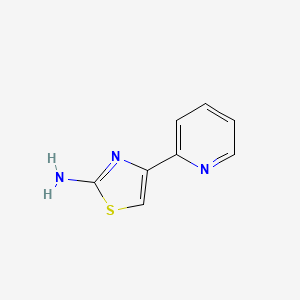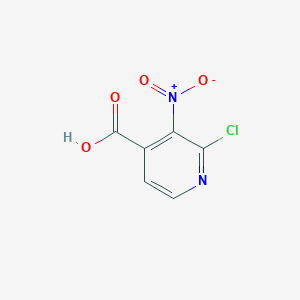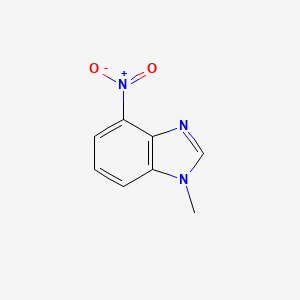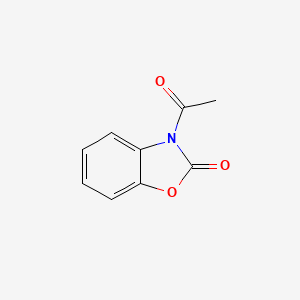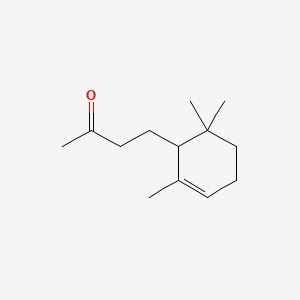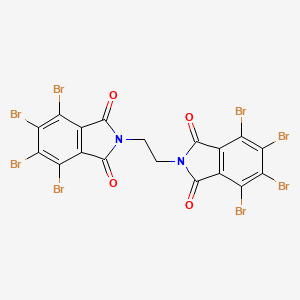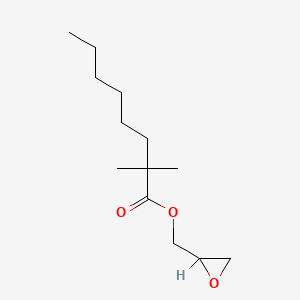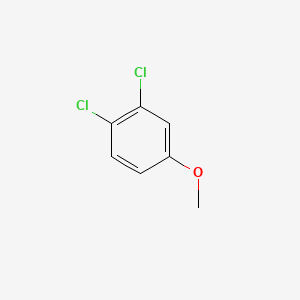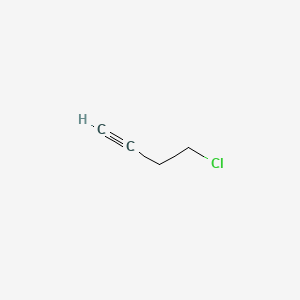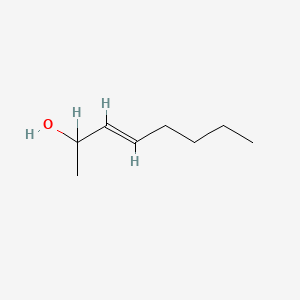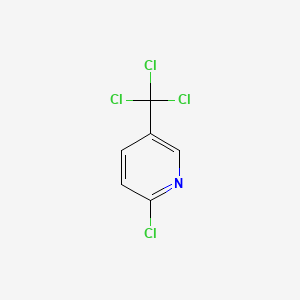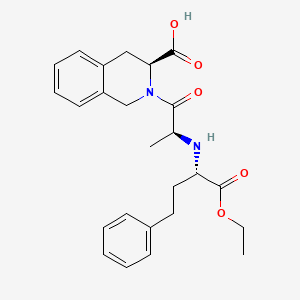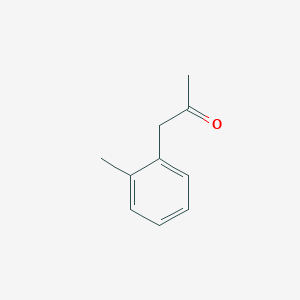
1-(2-Methylphenyl)propan-2-one
Übersicht
Beschreibung
“1-(2-Methylphenyl)propan-2-one” is also known as “2’-Methylpropiophenone”. It has a molecular formula of C10H12O and a molecular weight of 148.20200 .
Molecular Structure Analysis
The molecular structure of “1-(2-Methylphenyl)propan-2-one” consists of a propiophenone backbone with a methyl group attached to the second carbon of the phenyl ring . The exact mass is 148.08900 .
Physical And Chemical Properties Analysis
“1-(2-Methylphenyl)propan-2-one” has a density of 0.963g/cm3, a boiling point of 219.5ºC at 760mmHg, and a flash point of 93.8ºC . It has a LogP value of 2.58770, indicating its lipophilicity .
Wissenschaftliche Forschungsanwendungen
X-ray Structures and Computational Studies
1-(2-Methylphenyl)propan-2-one and its derivatives have been studied extensively in the field of X-ray crystallography and computational chemistry. For instance, cathinones like 1-(4-methylphenyl)propan-1-one have been characterized by FTIR, UV–Vis, and multinuclear NMR spectroscopy. Their structures were determined using single-crystal X-ray diffraction, and their geometries were optimized using density functional theory (DFT) methods. These studies aid in understanding the molecular structures and properties of these compounds (Nycz et al., 2011).
Transformations in Chemical Reactions
The transformation reactions of related compounds, like 1-(2-aminophenyl)propan-2-ol, have been studied under various conditions. These studies have explored the use of different catalysts, such as carbon, titania, and zeolite-supported metals, to achieve high selectivity and conversion rates in the production of compounds like 2-methylindoline (Bernas et al., 2015).
Polycyclic Polyphenol Lactone Skeletons
Novel derivatives of 2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)propan-1-one have been isolated from natural sources like Achyrocline satureioides. These compounds have shown potential in antibacterial activities and significant impact on anti-cancer cell properties. This research opens up possibilities for new therapeutic agents based on these molecular structures (Wang et al., 2021).
Synthesis and Antimicrobial Activity
(3-Alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds, have been synthesized and tested for antimicrobial activities. These studies contribute to the development of new antimicrobial agents and provide insights into the structure-activity relationships of these compounds (Čižmáriková et al., 2020).
Catalytic Applications in Chemical Synthesis
The transformation of compounds related to 1-(2-Methylphenyl)propan-2-one has been explored in various catalytic processes. For instance, the study of the transformation reaction of 1-(2-aminophenyl)propan-2-ol at 200°C under argon pressure using various catalysts like carbon, titania, and zeolite supported metals highlights the potential of these compounds in catalytic applications. This research contributes to the understanding of catalytic processes and the development of new catalytic methods for chemical synthesis (Bernas et al., 2015).
Novel Derivatives and Biological Activities
Research into the isolation of novel derivatives from natural sources, such as Achyrocline satureioides, has led to the discovery of compounds with significant anti-cancer and anti-inflammatory activities. This includes derivatives like 2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)propan-1-one, which have potential applications in pharmaceuticals and therapeutics (Wang et al., 2021).
Safety And Hazards
“1-(2-Methylphenyl)propan-2-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLPDLDAOMBERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370131 | |
| Record name | 1-(2-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)propan-2-one | |
CAS RN |
51052-00-7 | |
| Record name | 1-(2-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


